Spectroscopic data (NMR, IR, MS) of 3-Phenylbutan-2-amine
Spectroscopic data (NMR, IR, MS) of 3-Phenylbutan-2-amine
An In-depth Technical Guide to the Spectroscopic Characterization of 3-Phenylbutan-2-amine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenylbutan-2-amine is a chiral amine that serves as a valuable building block in organic synthesis and is a known impurity in the synthesis of certain pharmaceuticals. Its unambiguous identification and characterization are therefore of paramount importance for quality control, reaction monitoring, and regulatory compliance. This guide provides a comprehensive analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as applied to the structural elucidation of 3-phenylbutan-2-amine. We will delve into the theoretical underpinnings of each technique, present and interpret experimental data, and provide insights into the causality behind the observed spectroscopic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR Spectroscopy: Probing the Proton Environments
Proton NMR (¹H NMR) provides a map of the different types of protons in a molecule and their relationships to one another. The chemical shift (δ) of a proton is influenced by its local electronic environment, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons.
Experimental Considerations: A standard ¹H NMR spectrum is typically acquired in a deuterated solvent, such as chloroform-d (CDCl₃), to minimize solvent interference. The choice of solvent can slightly influence chemical shifts.
Expected ¹H NMR Data for 3-Phenylbutan-2-amine:
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Phenyl (Ar-H) | 7.15-7.35 | Multiplet | - | 5H |
| CH-NH₂ | ~2.9-3.1 | Multiplet | ~6.5 | 1H |
| CH-Ph | ~2.6-2.8 | Multiplet | ~7.0 | 1H |
| NH₂ | ~1.5 (broad) | Singlet | - | 2H |
| CH₃ (next to CH-Ph) | ~1.25 | Doublet | ~7.0 | 3H |
| CH₃ (next to CH-NH₂) | ~1.10 | Doublet | ~6.5 | 3H |
Interpretation:
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Aromatic Protons (7.15-7.35 ppm): The multiplet in this region corresponds to the five protons on the phenyl ring. The overlapping signals are typical for a monosubstituted benzene ring.
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Methine Protons (CH-NH₂ and CH-Ph): The two methine protons are diastereotopic and will appear as separate multiplets. The proton adjacent to the amine group (CH-NH₂) is expected to be slightly downfield due to the electron-withdrawing effect of the nitrogen. Their multiplicities arise from coupling to each other and to the adjacent methyl groups.
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Amine Protons (NH₂): The protons of the primary amine typically appear as a broad singlet. The chemical shift can be variable and is dependent on concentration, temperature, and solvent due to hydrogen bonding and exchange.
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Methyl Protons: The two methyl groups are also diastereotopic and will appear as distinct doublets, each integrating to three protons. The splitting into doublets is due to coupling with their respective adjacent methine protons.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule. The chemical shifts are indicative of the type of carbon (e.g., aromatic, aliphatic, attached to a heteroatom).
Expected ¹³C NMR Data for 3-Phenylbutan-2-amine:
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Aromatic C (quaternary) | ~145 |
| Aromatic CH | ~128.5 |
| Aromatic CH | ~127 |
| Aromatic CH | ~126 |
| CH-NH₂ | ~50-55 |
| CH-Ph | ~45-50 |
| CH₃ (next to CH-NH₂) | ~20-25 |
| CH₃ (next to CH-Ph) | ~15-20 |
Interpretation:
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Aromatic Carbons: The phenyl group will show four distinct signals: one for the quaternary carbon attached to the butyl chain and three for the protonated aromatic carbons. The intensities of the protonated carbon signals are typically stronger than that of the quaternary carbon.
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Aliphatic Carbons: The two methine carbons (CH-NH₂ and CH-Ph) will appear in the 45-55 ppm region. The carbon attached to the nitrogen (CH-NH₂) is expected to be further downfield. The two methyl carbons will appear in the upfield region (15-25 ppm).
Caption: ¹H NMR J-coupling relationships in 3-phenylbutan-2-amine.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their bonds.
Experimental Protocol: A small amount of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used.
Expected IR Absorption Bands for 3-Phenylbutan-2-amine:
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3300-3500 | N-H stretch (primary amine) | Medium, two bands |
| 3000-3100 | C-H stretch (aromatic) | Medium |
| 2850-3000 | C-H stretch (aliphatic) | Strong |
| ~1600, ~1495, ~1450 | C=C stretch (aromatic ring) | Medium to strong |
| ~1600 | N-H bend (scissoring) | Medium |
| 700-750 and 690-710 | C-H out-of-plane bend (monosubstituted benzene) | Strong |
Interpretation:
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N-H Stretching: The presence of a primary amine is strongly indicated by the appearance of two medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.
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C-H Stretching: The bands above 3000 cm⁻¹ are characteristic of C-H stretches in the aromatic ring, while the strong absorptions below 3000 cm⁻¹ are due to the C-H stretches of the aliphatic portion of the molecule.
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Aromatic C=C Stretching: The absorptions around 1600, 1495, and 1450 cm⁻¹ are diagnostic for the carbon-carbon double bond stretching vibrations within the benzene ring.
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N-H Bending: The scissoring vibration of the primary amine group typically appears around 1600 cm⁻¹.
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Aromatic C-H Bending: The strong absorptions in the 700-750 cm⁻¹ and 690-710 cm⁻¹ regions are highly characteristic of a monosubstituted benzene ring and arise from the out-of-plane bending of the C-H bonds.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.
Experimental Workflow:
Caption: A generalized workflow for a mass spectrometry experiment.
Expected Mass Spectrum of 3-Phenylbutan-2-amine (Electron Ionization - EI):
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Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₁₀H₁₅N), which is 149.23 g/mol . This peak may be weak or absent in EI-MS due to extensive fragmentation.
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Key Fragmentation Pathways:
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α-Cleavage: The most characteristic fragmentation for amines is the cleavage of the C-C bond alpha to the nitrogen atom. This results in the formation of a stable iminium ion. For 3-phenylbutan-2-amine, this can lead to two primary fragments:
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Loss of a propyl group: [M - C₃H₇]⁺ = m/z 106
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Loss of a methyl group: [M - CH₃]⁺ = m/z 134
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Benzylic Cleavage: Cleavage of the bond between the benzylic carbon and the adjacent carbon is also a favorable process, leading to the formation of a tropylium ion or a related C₇H₇⁺ fragment at m/z 91. Another significant fragment from this cleavage would be at m/z 58, corresponding to [CH(NH₂)CH₃]⁺.
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Tabulated Fragmentation Data:
| m/z | Proposed Fragment Ion | Formation Pathway |
| 149 | [C₁₀H₁₅N]⁺ | Molecular Ion |
| 134 | [C₉H₁₂N]⁺ | α-Cleavage (loss of CH₃) |
| 106 | [C₇H₈N]⁺ | α-Cleavage (loss of C₃H₇) |
| 91 | [C₇H₇]⁺ | Benzylic cleavage (tropylium ion) |
| 58 | [C₃H₈N]⁺ | Benzylic cleavage |
Integrated Spectroscopic Analysis: A Holistic Approach
The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The information from NMR, IR, and MS is complementary and, when considered together, provides a comprehensive and unambiguous structural confirmation of 3-phenylbutan-2-amine.
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IR confirms the presence of the primary amine and the monosubstituted benzene ring.
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MS provides the molecular weight and key fragmentation patterns consistent with the proposed structure, particularly the α-cleavage characteristic of amines.
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NMR provides the detailed carbon-hydrogen framework, confirming the connectivity of the phenyl, butyl, and amine groups, and the presence of two distinct methyl and methine environments.
Conclusion
The spectroscopic characterization of 3-phenylbutan-2-amine is a clear demonstration of the synergistic power of modern analytical techniques. By carefully acquiring and interpreting ¹H NMR, ¹³C NMR, IR, and MS data, a complete and confident structural assignment can be made. This guide provides the fundamental spectroscopic data and interpretive logic necessary for researchers, scientists, and drug development professionals to confidently identify and characterize this important chemical entity.
References
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
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Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
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National Institute of Standards and Technology (NIST). (n.d.). NIST Chemistry WebBook. [Link]
